molecular formula C26H31N3O4S B3312127 3,4,5-triethoxy-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide CAS No. 946294-45-7

3,4,5-triethoxy-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide

Cat. No.: B3312127
CAS No.: 946294-45-7
M. Wt: 481.6 g/mol
InChI Key: CKIYNKYONAQBIN-UHFFFAOYSA-N
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Description

This compound features a benzamide moiety substituted with three ethoxy groups at the 3,4,5-positions, linked via a methylene group to an imidazo[2,1-b][1,3]thiazole core bearing a 4-methylphenyl substituent. The imidazothiazole scaffold is known for its pharmacological relevance, particularly in antiviral and anticancer applications .

Properties

IUPAC Name

3,4,5-triethoxy-N-[[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4S/c1-5-31-21-14-19(15-22(32-6-2)24(21)33-7-3)25(30)27-16-20-23(18-10-8-17(4)9-11-18)28-26-29(20)12-13-34-26/h8-11,14-15H,5-7,12-13,16H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIYNKYONAQBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=C(N=C3N2CCS3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Imidazo-Thiazole Moiety: This step involves the cyclization of appropriate precursors, such as 2-aminothiazole and an aldehyde, under acidic or basic conditions to form the imidazo-thiazole ring.

    Substitution Reactions: The imidazo-thiazole intermediate is then subjected to substitution reactions with ethoxy groups and the benzamide moiety. This can be achieved using reagents like ethyl iodide and benzoyl chloride in the presence of a base such as potassium carbonate.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The ethoxy groups and other substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethyl iodide and benzoyl chloride in the presence of potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3,4,5-triethoxy-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties can be exploited in the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets. The imidazo-thiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Modifications: Imidazothiazole Derivatives

Table 1: Key Structural Variations in Imidazothiazole-Based Analogs
Compound Name Core Structure R1 (Benzamide Substitution) R2 (Imidazothiazole Substitution) Molecular Weight Reference
Target Compound Imidazo[2,1-b][1,3]thiazole 3,4,5-Triethoxybenzamide 4-Methylphenyl 505.57 g/mol -
4-Fluoro-N-{[6-(4-methylphenyl)...}benzamide Imidazo[2,1-b][1,3]thiazole 4-Fluorobenzamide 4-Methylphenyl 367.40 g/mol
4-Chloro-N-(6-(4-methylphenyl)...)benzamide Imidazo[2,1-b][1,3]thiazole 4-Chlorobenzamide 4-Methylphenyl 367.86 g/mol
[Antiviral Compound 7aa] Imidazo[2,1-b]thiazole 4-Bromobenzoyl Furodioxolane 484.33 g/mol

Key Observations :

  • The target compound’s triethoxy groups offer electron-donating properties, which may improve solubility but reduce membrane permeability.
  • Core Rigidity : The imidazothiazole core in all analogs contributes to planar rigidity, favoring interactions with enzymatic active sites .

Key Observations :

  • Anticancer Potential: Thiadiazole derivatives (e.g., 7b) show potent activity against HepG-2 cells , suggesting that the imidazothiazole core in the target compound may share similar mechanisms.
  • Antiviral Activity : Bromo- and chlorobenzoyl derivatives (7aa, 7ab) demonstrate efficacy against Junín virus (JUNV) , highlighting the role of halogen substituents in viral target engagement.

Critical Steps :

  • Catalysis : Triethylamine is commonly used to deprotonate intermediates and accelerate coupling .
  • Purification: Recrystallization from ethanol or dioxane, as described for thiadiazoles .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Properties
Property Target Compound 4-Fluoro Analog 4-Chloro Analog
Molecular Weight (g/mol) 505.57 367.40 367.86
LogP (Predicted) ~3.8 ~2.9 ~3.2
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 7 4 4

Key Observations :

  • Solubility : The triethoxy groups increase polarity (higher H-bond acceptors), likely improving aqueous solubility compared to halogenated analogs.
  • Lipophilicity : Higher LogP in the target compound suggests greater membrane permeability than 4-fluoro analog but lower than 4-chloro derivative.

Structure-Activity Relationship (SAR) Insights

Benzamide Substitutions :

  • Halogens (F, Cl) : Enhance binding to hydrophobic pockets (e.g., viral proteases) but reduce solubility .
  • Ethoxy Groups : Improve solubility and may engage in hydrogen bonding with polar residues (e.g., kinases) .

Imidazothiazole Substituents :

  • 4-Methylphenyl : Enhances π-π stacking with aromatic residues in target proteins, as seen in anticancer thiazoles .
  • Phenyl vs. Alkyl Groups : Bulky substituents (e.g., 4-methylphenyl) may limit off-target interactions by steric hindrance .

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C20_{20}H24_{24}N4_{4}O3_{3}S
  • Molecular Weight : 396.49 g/mol
  • Functional Groups : The compound contains a benzamide moiety, triethoxy groups, and an imidazo-thiazole structure.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, benzamide derivatives have shown effectiveness against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

  • Case Study : A study on benzamide derivatives revealed that certain compounds could inhibit the growth of breast cancer cells by inducing apoptosis through caspase activation pathways .

Antimicrobial Properties

The imidazo-thiazole component is known for its antimicrobial activity. Compounds featuring this moiety have demonstrated effectiveness against a range of bacteria and fungi.

  • Research Findings : In vitro studies showed that related imidazo-thiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

The biological activity of 3,4,5-triethoxy-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide may involve:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Toxicity and Safety Profiles

Toxicological assessments are essential for understanding the safety profile of new compounds. Preliminary studies on related benzamide derivatives indicate a moderate toxicity profile, necessitating further investigation into the safety and side effects associated with long-term use.

Data Table: Biological Activity Overview

Activity TypeRelated CompoundsMechanism of ActionReference
AnticancerBenzamide derivativesApoptosis induction via caspase activation
AntimicrobialImidazo-thiazole derivativesInhibition of bacterial growth
Anti-inflammatoryVarious benzamidesCOX/LOX inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-triethoxy-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide
Reactant of Route 2
Reactant of Route 2
3,4,5-triethoxy-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.